2-Undecanoylpyridine
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the molecular structure .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be analyzed .Scientific Research Applications
Cascade C-H/N-H Functionalization : A Mn(III)-catalyzed three-component cascade C-H/N-H functionalization of 2-aminopyridines, closely related to 2-Undecanoylpyridine, has been developed. This process leads to peri-condensed tricyclic azines, useful as precursors for functional materials and biologically active compounds (Yu et al., 2018).
Catalytic Applications in Various Fields : Coordination compounds of tridentate oligopyridine ligands, which include structures like this compound, are utilized in diverse research fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis (Winter et al., 2011).
Synthesis of 2-Aminopyridines : The synthesis of 2-aminopyridines, closely related to this compound, is of great importance due to their presence in bioactive natural products and organic materials. The development of flexible and efficient methods for their preparation is a significant research area (Bolliger et al., 2011).
DNA Interactions and Antimicrobial Activity : Research has been conducted on compounds like [Ag(2-amino-3-methylpyridine)(2)]NO(3), closely related to this compound, exploring their DNA interactions and antimicrobial activity. Such studies are crucial in understanding their potential biomedical applications (Abu-Youssef et al., 2010).
Use in Drug Discovery : 2-Aminopyridine, structurally similar to this compound, serves as a key moiety for synthesizing various biological molecules in drug discovery, demonstrating the potential applications of this compound in pharmaceutical research (Rao & Chanda, 2021).
Electrocatalytic Hydrogen Evolution : A Co(II) complex with ligands similar to this compound has been studied for its potential in electrocatalytic hydrogen evolution, highlighting the application of such compounds in energy research (Queyriaux et al., 2019).
Mechanism of Action
Target of Action
2-Undecanoylpyridine is a chemical compound that belongs to the family of pyridine derivatives. The primary target of this compound is Acyl-coenzyme A thioesterase 13 . This enzyme plays a crucial role in the metabolism of fatty acids within the cell.
Biochemical Pathways
Acyl-coenzyme A thioesterase 13, the enzyme targeted by this compound, is involved in the breakdown of acyl-CoA, a key molecule in fatty acid metabolism .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect within the body .
Result of Action
Given its target, it may influence the metabolism of fatty acids within the cell
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially influence the action of a compound .
Safety and Hazards
Properties
IUPAC Name |
1-pyridin-2-ylundecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZBLPRJWQVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599582 | |
Record name | 1-(Pyridin-2-yl)undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134319-42-9 | |
Record name | 1-(Pyridin-2-yl)undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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